Clenhexerol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Clenhexerol beinhaltet typischerweise die Reaktion von 4-Amino-3,5-Dichlorbenzylakohol mit Hexylamin unter kontrollierten Bedingungen . Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen wie Temperatur und pH-Wert werden optimiert, um eine hohe Ausbeute und Reinheit zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Katalysatoren, um die Wirtschaftlichkeit und Effizienz zu gewährleisten. Die Reaktion wird sorgfältig überwacht, um die gewünschte Produktqualität zu erhalten und Verunreinigungen zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Clenhexerol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder Amine umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Für Substitutionsreaktionen werden Reagenzien wie Natriumhydroxid (NaOH) und verschiedene Alkylhalogenide eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von this compound zu Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen oder Aminen führt .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Bronchodilator for Respiratory Disorders

Clenhexerol is utilized as a bronchodilator in veterinary medicine, particularly for treating respiratory conditions in horses and cattle. Similar to clenbuterol, it acts as a β2-adrenergic agonist, facilitating easier breathing by relaxing bronchial muscles. It is particularly effective in managing conditions such as asthma and other chronic obstructive pulmonary diseases (COPD) in animals .

1.2 Veterinary Use

In veterinary practice, this compound is administered to horses as an aerosol to alleviate allergic respiratory diseases. It is also used in cattle to relax the uterus during parturition, facilitating easier delivery . The drug's efficacy in these applications highlights its importance in animal health management.

Performance Enhancement and Bodybuilding

2.1 Use in Sports

This compound has gained notoriety in the bodybuilding community due to its purported fat-burning and muscle-preserving properties. While it is not classified as an anabolic steroid, it is often misused for weight loss and enhancing athletic performance. Athletes may use it to increase metabolic rate and improve cardiovascular output during training sessions .

2.2 Controversies and Health Risks

The use of this compound as a performance-enhancing drug raises significant health concerns. Reports indicate that misuse can lead to serious side effects such as tachycardia, hypertension, and even myocardial injury . The World Anti-Doping Agency (WADA) has classified it as a prohibited substance due to these risks and its potential for abuse among athletes .

Immune Response Modulation

Recent studies have suggested that this compound may influence immune responses in horses. Research indicates that low doses can enhance lymphocyte proliferation, suggesting potential applications in managing immune function during physical stress . However, higher doses may provoke a pro-inflammatory response, highlighting the need for careful dosage management when considering its use .

Summary of Findings

The following table summarizes the key applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Respiratory Treatment | Used as a bronchodilator for horses and cattle with respiratory disorders | Effective in easing breathing difficulties |

| Veterinary Use | Administered for uterine relaxation during cattle parturition | Facilitates easier delivery |

| Performance Enhancement | Misused by athletes for weight loss and muscle preservation | Associated with serious health risks |

| Immune Modulation | Influences lymphocyte proliferation under specific dosages | Low doses enhance immune response; high doses may be detrimental |

Case Studies and Clinical Insights

Several case studies document the adverse effects associated with this compound misuse among athletes:

- A systematic review highlighted instances of supraventricular tachycardia and myocardial injury among users .

- Another study reported clinical effects such as tachycardia and elevated troponin levels following this compound misuse for bodybuilding purposes .

These findings underscore the importance of monitoring the use of such compounds within both veterinary and athletic contexts.

Wirkmechanismus

Clenhexerol exerts its effects primarily through its action as a β-agonist . It binds to β-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of smooth muscle tissues, particularly in the bronchioles, making it useful in treating respiratory conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clenbuterol: Ein weiterer β-Agonist mit ähnlichen bronchodilatatorischen Eigenschaften.

Salbutamol: Ein weit verbreiteter β-Agonist zur Behandlung von Asthma.

Terbutalin: Ein weiterer β-Agonist, der bei Atemwegserkrankungen eingesetzt wird.

Einzigartigkeit von Clenhexerol

This compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die einen Hexylaminoethanol-Rest umfasst. Diese Struktur verleiht besondere pharmakologische Eigenschaften, die es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen machen .

Biologische Aktivität

Clenhexerol is a selective β2-adrenergic agonist, similar to other compounds in its class such as clenbuterol. It has been primarily studied for its effects on muscle growth, fat loss, and respiratory conditions. This article delves into the biological activity of this compound, synthesizing findings from various studies and case reports.

This compound exerts its effects primarily through the stimulation of β2-adrenergic receptors (β2-ARs). Upon binding to these receptors, it activates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This cascade results in the activation of protein kinase A (PKA), which mediates various physiological responses including muscle hypertrophy and lipolysis.

Key Characteristics:

- β2/β1 Ratio : this compound has a β2/β1 ratio that favors β2-adrenergic activity, which is associated with muscle growth and fat reduction.

- Bioavailability : The compound exhibits high oral bioavailability (70-80%) and a prolonged half-life (25-40 hours) compared to other β2-agonists .

Muscle Growth and Protein Synthesis

Research indicates that this compound can stimulate muscle growth without significantly increasing protein synthesis rates. For instance, studies on animal models have shown that while this compound enhances the weight of skeletal muscles, the rate of muscle protein synthesis remains unchanged or even decreases over time .

| Study | Dose | Muscle Weight Increase | Protein Synthesis Rate |

|---|---|---|---|

| Baker et al. (1983) | 200 µg/kg | Significant increase in gastrocnemius and soleus muscles | No increase observed |

| Ricks et al. (1984) | 200 µg/kg | Increased heart weight | Decreased protein synthesis at later stages |

Immune Response Modulation

This compound has also been found to influence immune cell proliferation. A study involving racehorses demonstrated that low doses of this compound could enhance lymphocyte proliferation, particularly in untrained horses. However, higher doses led to a pro-inflammatory response .

Adverse Effects in Athletes

The misuse of this compound among athletes for performance enhancement has been documented, highlighting significant adverse effects such as tachycardia and cardiac toxicity. A systematic review identified several cases where athletes experienced severe side effects after using this compound, including one case where a 23-year-old male ingested an extremely high dose (5000 µg), resulting in acute cardiac symptoms .

Summary of Clinical Findings:

- Case 1 : A 23-year-old male presented with anxiety and chest tightness after ingesting 125 times the recommended dose. He exhibited sinus tachycardia and significant electrolyte imbalances.

- Case 2 : Reports indicated that 11 out of 13 users experienced adverse events related to this compound misuse for weight loss and bodybuilding purposes .

Eigenschaften

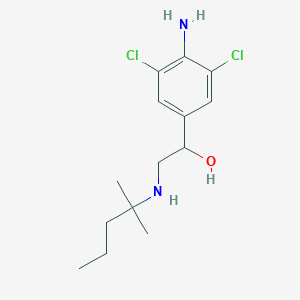

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N2O/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9/h6-7,12,18-19H,4-5,8,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXXYLDDCIKREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959276 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38339-23-0 | |

| Record name | Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylbutyl)amino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.